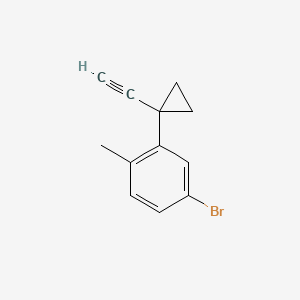
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which is further substituted with a 1-ethynylcyclopropyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene typically involves multiple steps:
Cyclopropylation: The addition of a cyclopropyl group can be performed using cyclopropylcarbinyl chloride in the presence of a strong base like sodium hydride (NaH).
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be added using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or amines.
科学的研究の応用
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in π-π interactions, while the bromine atom can engage in halogen bonding, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
4-Bromo-1-methylbenzene: Lacks the ethynylcyclopropyl group, resulting in different reactivity and applications.
2-(1-Ethynylcyclopropyl)-1-methylbenzene:
4-Bromo-2-methylbenzene: Lacks the ethynylcyclopropyl group, leading to different properties and applications.
Uniqueness
4-Bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene is unique due to the presence of both the bromine atom and the ethynylcyclopropyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C12H11Br |
|---|---|
分子量 |
235.12 g/mol |
IUPAC名 |
4-bromo-2-(1-ethynylcyclopropyl)-1-methylbenzene |
InChI |
InChI=1S/C12H11Br/c1-3-12(6-7-12)11-8-10(13)5-4-9(11)2/h1,4-5,8H,6-7H2,2H3 |
InChIキー |
CQJUYRVVCHMDLP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Br)C2(CC2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


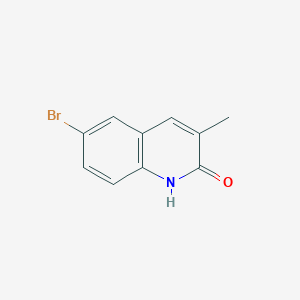

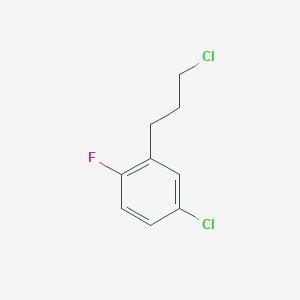
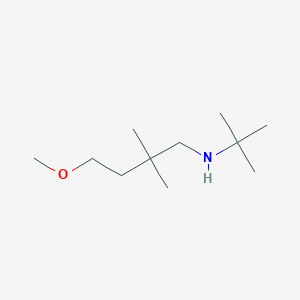
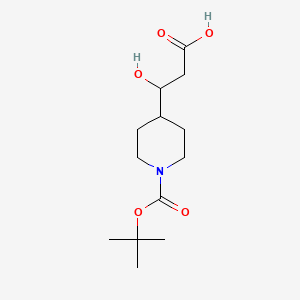
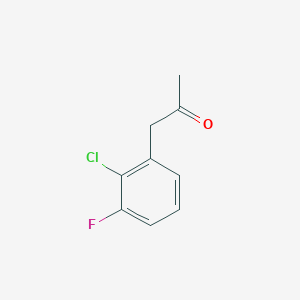
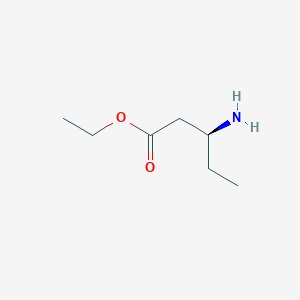
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
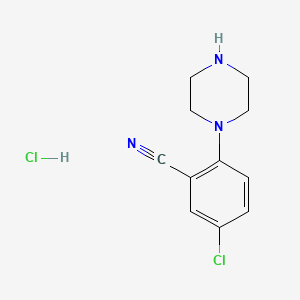
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
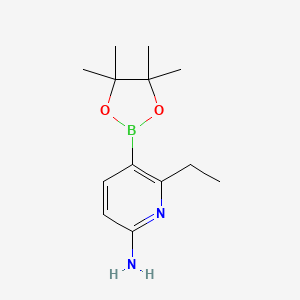
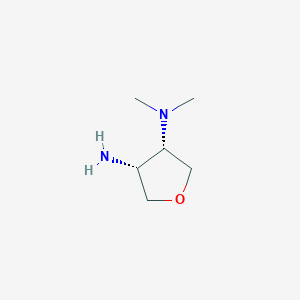
![tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate](/img/structure/B13575818.png)
